(3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Beschreibung

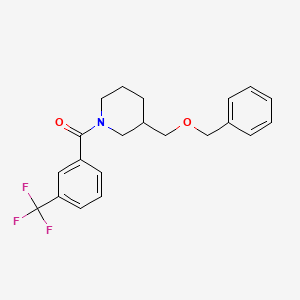

The compound "(3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone" is a benzoylpiperidine derivative featuring a benzyloxymethyl substituent on the piperidine ring and a trifluoromethylphenyl ketone moiety. This structure combines a lipophilic benzyl ether group with the electron-withdrawing trifluoromethyl group, which is often employed in medicinal chemistry to enhance metabolic stability and binding affinity .

Eigenschaften

IUPAC Name |

[3-(phenylmethoxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO2/c22-21(23,24)19-10-4-9-18(12-19)20(26)25-11-5-8-17(13-25)15-27-14-16-6-2-1-3-7-16/h1-4,6-7,9-10,12,17H,5,8,11,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWNIUKZTIYDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves a Friedel-Crafts acylation reaction using a trifluoromethyl-substituted benzoyl chloride and the piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The piperidine ring and the phenyl group can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as reflux or room temperature.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine and phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

Biological Probes: Used in the design of probes for studying biological systems.

Industry

Material Science: Potential use in the development of new materials with specific properties.

Agrochemicals: Possible applications in the synthesis of agrochemical products.

Wirkmechanismus

The mechanism of action of (3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group and the trifluoromethyl-substituted phenyl group can enhance binding affinity and specificity. The piperidine ring may facilitate the compound’s interaction with biological membranes or proteins, influencing its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares "(3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone" with structurally analogous benzoylpiperidine derivatives, focusing on synthetic yields, physicochemical properties, and functional group variations.

Table 1: Structural and Analytical Comparison of Selected Benzoylpiperidine Derivatives

Key Findings:

Structural Variations: The target compound lacks the triazole or pyridinylthio groups present in analogs from and . The trifluoromethylphenyl ketone moiety is a common feature across several derivatives, suggesting its importance in electronic modulation or target binding .

Synthetic Efficiency :

- Yields for benzoylpiperidine derivatives vary widely (8–78%), with triazole-containing analogs (e.g., 8% and 12% yields) being synthetically challenging due to multi-step functionalization . In contrast, derivatives with simpler substituents (e.g., methoxy or phenylthio groups) exhibit higher yields (up to 78%) .

Analytical Purity: HPLC data indicate high purity (>95% peak area) for most compounds, though retention times differ based on polarity. For example, the hydroxylphenylthio derivative (24) has a longer retention time (15.068 min) due to increased hydrophobicity . Elemental analysis discrepancies (e.g., 72.04% C vs. 71.67% calculated) suggest minor impurities or hydration in isolated products .

Functional Group Impact :

- The trifluoromethyl group enhances metabolic stability but may complicate synthesis due to its electron-withdrawing effects, as seen in the low yield (18%) of fluorinated product 8 in .

- Thioether and triazole moieties (e.g., in compounds 74–77) improve binding to sulfur-rich biological targets but require rigorous purification steps .

Biologische Aktivität

(3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, identified by CAS number 1251685-46-7, is a complex organic compound notable for its structural features, including a piperidine ring, a benzyloxy group, and a trifluoromethyl-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

- IUPAC Name : [3-(phenylmethoxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone

- Molecular Formula : C21H22F3NO2

- Molecular Weight : 377.4 g/mol

Synthetic Routes

The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions using appropriate precursors.

- Introduction of the Benzyloxy Group : Conducted via nucleophilic substitution with benzyl alcohol.

- Attachment of the Trifluoromethyl Phenyl Group : Often performed through Friedel-Crafts acylation with trifluoromethyl-substituted benzoyl chloride.

The biological activity of (3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The benzyloxy group enhances binding affinity, while the trifluoromethyl group increases lipophilicity, potentially affecting the compound’s pharmacokinetics and bioavailability.

Biological Activity

Research has indicated that compounds containing piperidine structures often exhibit a range of biological activities, including:

- Antiviral Activity : Similar piperidine derivatives have shown effectiveness against various viruses, such as HIV and HSV-1. For instance, studies on related compounds demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus (HSV-1) .

- Antibacterial and Antifungal Properties : Some derivatives have been tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of antibacterial activity. Compounds derived from piperidine have been noted for their ability to inhibit bacterial growth and fungal infections .

Comparative Analysis with Similar Compounds

A comparison of (3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone with structurally similar compounds reveals unique attributes:

| Compound | Key Structural Features | Notable Biological Activity |

|---|---|---|

| (3-(Methoxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone | Methoxy group instead of benzyloxy | Moderate antiviral activity |

| (3-((Benzyloxy)methyl)piperidin-1-yl)(3-(fluoromethyl)phenyl)methanone | Fluoromethyl substitution | Antimicrobial properties |

| (3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)ethanone | Ethanol derivative | Varying cytotoxicity |

Case Studies and Research Findings

Several studies highlight the biological potential of similar compounds:

- Antiviral Screening : Research on piperidine derivatives demonstrated effective inhibition against various viruses, with some compounds showing IC50 values in the low micromolar range against HIV and other viral pathogens .

- Cytotoxicity Evaluations : Compounds similar to (3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone have been subjected to cytotoxicity assays revealing CC50 values indicating moderate toxicity in specific cell lines such as Vero cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.